molecular formula C12H16FNO B6360960 3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine CAS No. 866157-36-0

3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine

Cat. No.: B6360960
CAS No.: 866157-36-0
M. Wt: 209.26 g/mol
InChI Key: JSXALKJUJRFYDG-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine is a fluorinated derivative of the oxazolidine class, characterized by a 2-fluorophenylmethyl substituent at the 3-position and two methyl groups at the 4-position of the oxazolidine ring. Oxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The parent compound, 4,4-dimethyl-1,3-oxazolidine (CAS 51200-87-4), is widely used in industrial and biomedical applications, including preservatives, biocides, and drug synthesis intermediates . The introduction of a fluorine atom and a phenyl group in the target compound likely enhances its lipophilicity, metabolic stability, and binding affinity compared to non-fluorinated analogs, making it a candidate for specialized applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-12(2)8-15-9-14(12)7-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXALKJUJRFYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1CC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine typically involves the reaction of 2-fluorobenzylamine with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions generally include heating the reactants in a suitable solvent such as toluene or ethanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

The structural and functional differences between 3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine and related compounds are summarized in Table 1, with detailed analyses below.

Table 1: Comparative Analysis of Oxazolidine Derivatives

Compound Name Substituents/Modifications Key Applications Efficacy/Notes References
4,4-Dimethyl-1,3-oxazolidine Parent structure; no fluorophenyl group Collagen stabilization, cosmetics (≤0.1%), biocides Effective preservative in pH 6–11; releases formaldehyde for antimicrobial action
3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one Bromopropanoyl group at 3-position Drug synthesis (antibiotics, antitumor agents) Bromine enhances reactivity for nucleophilic substitutions
Oxazolidine-thiones (e.g., 4,4-dimethyl-1,3-oxazolidine-2-thione) Thione (S instead of O) at 2-position Nitrification inhibitors Thione group increases soil bacterial inhibition
7-Ethyl bicyclooxazolidine Ethyl-substituted bicyclic structure Biocides in lubricants Ethyl group improves thermal stability
This compound 2-Fluorophenylmethyl at 3-position Potential drug candidate or agrochemical Fluorine enhances bioavailability and target affinity N/A (hypothetical)
Research Findings and Gaps
  • Nitrification Inhibition: Thione-containing oxazolidines outperform non-thione variants in soil applications, but the fluorinated compound’s efficacy remains untested .
  • Drug Synthesis : Brominated oxazolidines are established intermediates, but fluorinated analogs could offer advantages in fluorine-containing pharmaceuticals (e.g., antifungals or CNS drugs) .
  • Biocidal Activity: Formaldehyde-releasing oxazolidines (e.g., parent compound) are effective in industrial lubricants, but fluorine’s impact on release kinetics is unknown .

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